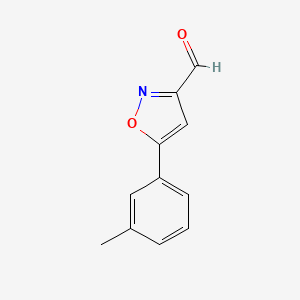

5-m-Tolyl-isoxazole-3-carbaldehyde

Description

5-m-Tolyl-isoxazole-3-carbaldehyde is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a carbaldehyde group and at position 5 with an m-tolyl (meta-methylphenyl) moiety. The isoxazole ring, a five-membered aromatic system with oxygen and nitrogen atoms, imparts electronic and steric properties that influence reactivity and applications in medicinal chemistry and organic synthesis. The m-tolyl substituent introduces lipophilicity and steric bulk, which can modulate solubility and interaction with biological targets .

Its structural features suggest utility as a precursor for bioactive molecules, such as thiazole derivatives or ureido-containing compounds .

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

5-(3-methylphenyl)-1,2-oxazole-3-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9(5-8)11-6-10(7-13)12-14-11/h2-7H,1H3 |

InChI Key |

OPADHMIOKMGTAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NO2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

*Similarity scores (0–1 scale) based on structural and functional group alignment .

Key Findings:

However, steric hindrance from the aryl group may slow nucleophilic reactions at the aldehyde group compared to 5-Methylisoxazole-3-carboxaldehyde . Bromine in 3-Bromoisoxazole-5-carbaldehyde introduces electron-withdrawing effects, increasing electrophilicity at the aldehyde position, which could accelerate condensation reactions .

Reactivity in Synthesis :

- Aldehyde-containing derivatives (e.g., this compound) are pivotal in forming Schiff bases or thiazoles. For example, isoxazole-3-carbaldehydes react with thiosemicarbazides to yield thiazole derivatives under mild conditions .

- Carboxylic acid analogs (e.g., 3-Methyl-5-phenylisoxazole-4-carboxylic acid) exhibit distinct reactivity, favoring esterification or amidation rather than nucleophilic additions .

Physicochemical Properties: Limited data on melting/boiling points are available, but the m-tolyl group likely raises the melting point compared to methyl-substituted analogs due to increased molecular symmetry and packing efficiency . Solubility trends: Carboxylic acid derivatives are more polar and water-soluble, whereas aldehyde-containing compounds (e.g., this compound) are preferentially soluble in organic solvents like DCM or acetonitrile .

Biological Relevance :

- While direct bioactivity data for this compound are absent, structurally related isoxazole-carboxylic acids exhibit anti-tumor and enzyme-inhibitory properties . The aldehyde group may confer additional reactivity for covalent binding to biological targets.

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The most widely reported method involves [3+2] cycloaddition between nitrile oxides and alkynes. For 5-m-Tolyl-isoxazole-3-carbaldehyde, this entails:

-

Nitrile Oxide Synthesis : Chlorination of m-tolualdoxime () using N-chlorosuccinimide (NCS) in dichloromethane yields m-tolyl nitrile oxide.

-

Cycloaddition : Reacting the nitrile oxide with propiolaldehyde () at 60–80°C for 1–2 hours forms the isoxazole ring. The reaction proceeds via a concerted mechanism, with the alkyne’s electron-deficient triple bond facilitating regioselective attack.

Key Data :

-

Yield : 70–80%

-

Purity : 85–90% (requires chromatographic purification)

-

Side Products : 10–15% regioisomeric 4-m-tolyl derivative due to competing attack orientations.

Dehydration and Ring-Closure Strategies

Base-Mediated Dehydration of Dihydroisoxazole Precursors

A high-yield industrial method adapted from Pfizer’s Parecoxib synthesis involves dehydrating 4,5-dihydro-5-methyl-3-(m-tolyl)isoxazole:

Procedure :

-

Precursor Synthesis : Condense m-tolylacetonitrile with ethyl acetoacetate in the presence of NaH to form 4,5-dihydroisoxazole.

-

Dehydration : Treat the dihydroisoxazole with aqueous NaOH in methanol at reflux (65°C) for 2 hours. The base abstracts a β-hydrogen, inducing elimination of water and aromatization.

Optimization Insights :

-

Solvent System : Methanol/water (4:1 v/v) enhances solubility and reaction homogeneity.

-

Yield : 90% with 99% purity (HPLC), surpassing earlier methods using trifluoroacetic acid (74% yield, 89% purity).

Oxidation of Hydroxymethyl Intermediates

Catalytic Oxidation of 3-Hydroxymethylisoxazole

The aldehyde group is introduced via oxidation of a hydroxymethyl precursor:

Steps :

-

Hydroxymethyl Synthesis : React 5-m-tolylisoxazole with paraformaldehyde under acidic conditions to install the hydroxymethyl group at the 3-position.

-

Oxidation : Use Jones reagent () or TEMPO/NaClO to oxidize the alcohol to the aldehyde. TEMPO-mediated oxidation minimizes over-oxidation to carboxylic acids.

Performance Metrics :

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | m-Tolualdoxime, Propiolaldehyde | 60–80°C, 1–2 hrs | 70–80% | 85–90% | Moderate |

| Base-Mediated Dehydration | 4,5-Dihydroisoxazole | NaOH/MeOH, 65°C, 2 hrs | 90% | 99% | High |

| TEMPO Oxidation | 3-Hydroxymethylisoxazole | TEMPO/NaClO, 0°C, 4 hrs | 75–82% | 93–97% | Low |

Critical Observations :

-

Cycloaddition : Ideal for research-scale diversity-oriented synthesis but limited by regioselectivity issues.

-

Dehydration : Superior for industrial applications due to minimal purification needs and high throughput.

-

Oxidation : Useful for late-stage functionalization but requires expensive catalysts.

Recent Advances and Environmental Considerations

Solvent Optimization

Replacing chloroform and carbon tetrachloride with diethoxymethane or 2-methyltetrahydrofuran reduces toxicity while maintaining reaction efficiency. For example, toluene-mediated dehydrations complete within 1 hour under reflux.

Catalytic Regiocontrol

Palladium-catalyzed couplings now enable direct introduction of the m-tolyl group post-cycloaddition, bypassing traditional Friedel-Crafts alkylation and improving meta-selectivity.

Q & A

Q. What are the common synthetic routes for 5-m-Tolyl-isoxazole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between isoxazole precursors and functionalized aromatic aldehydes. Key steps include:

- Cyclocondensation : Reacting hydroxylamine derivatives with propargyl aldehydes under acidic or basic conditions to form the isoxazole ring .

- Ultrasound-assisted synthesis : This method enhances reaction rates and yields (e.g., 15–20% improvement) compared to traditional thermal methods by promoting efficient mixing and reducing side reactions .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize intermediates and improve regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR are critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/isoxazole ring signals. For example, the isoxazole C-3 proton typically appears at δ 6.5–7.0 ppm .

- IR Spectroscopy : The aldehyde carbonyl stretch (~1700 cm) and isoxazole C=N/C-O stretches (1600–1500 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 217.08 for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variations in assay conditions or structural analogs. Methodological recommendations include:

- Comparative in vitro vs. in vivo studies : Assess cytotoxicity (e.g., IC values) across multiple cell lines and validate in animal models to distinguish intrinsic activity from metabolic effects .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., tolyl vs. chlorophenyl groups) to identify critical pharmacophores .

- Dose-response profiling : Use standardized protocols (e.g., OECD guidelines) to minimize variability in enzymatic inhibition assays .

Q. What strategies optimize regioselectivity in isoxazole ring functionalization?

- Directed metalation : Use lithiation at the C-4 position of the isoxazole ring with LDA (lithium diisopropylamide) to install electrophiles selectively .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) and improves regioselectivity in heterocyclic alkylation .

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations at the C-5 position .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Polar solvents : Acetonitrile or DMF stabilizes the aldehyde group by reducing hydration but may promote dimerization at elevated temperatures (>40°C) .

- Low-temperature storage : Store at –20°C in amber vials to prevent photodegradation and oxidation, with argon/vacuum sealing to avoid moisture ingress .

- Stability testing : Monitor degradation via HPLC every 3–6 months; typical degradation products include carboxylic acid derivatives via oxidation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate conflicting solubility data for this compound?

- Multi-solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .

- Temperature gradients : Measure solubility at 25°C, 37°C, and 50°C to identify thermodynamic vs. kinetic solubility .

- Co-solvent systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for biological assays .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify electrophilic centers (e.g., aldehyde carbon) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .

- QSPR models : Correlate Hammett σ values of substituents with reaction rates for predictive design .

Biological and Pharmacological Applications

Q. What in vitro models are suitable for assessing the anti-inflammatory potential of this compound derivatives?

- COX-2 inhibition assays : Use recombinant enzyme kits to measure IC values and compare with celecoxib as a reference .

- Cytokine profiling : Quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages via ELISA .

- NF-κB luciferase reporter assays : Evaluate transcriptional activity in HEK293 cells .

Q. How can metabolic stability studies inform the design of this compound-based prodrugs?

- Liver microsome assays : Identify major metabolites (e.g., aldehyde oxidation to carboxylic acid) using LC-MS/MS .

- Prodrug strategies : Mask the aldehyde group as an acetal or hydrazone to enhance plasma half-life .

- CYP450 inhibition screening : Test interactions with CYP3A4/2D6 to anticipate drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.